molecular formula C17H19ClN2 B5634509 1-(3-chlorobenzyl)-4-phenylpiperazine

1-(3-chlorobenzyl)-4-phenylpiperazine

Cat. No. B5634509
M. Wt: 286.8 g/mol
InChI Key: DTMFRTHCCFSRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-phenylpiperazine (CBPP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CBPP is a piperazine derivative that has a unique chemical structure, making it an attractive target for drug discovery and development.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorobenzyl)-4-phenylpiperazine is not fully understood. However, it is believed that this compound acts as a partial agonist at the 5-HT1A receptor and a weak antagonist at the 5-HT2A receptor. This dual activity at the serotonin receptors may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to modulate the release of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. This compound has also been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-chlorobenzyl)-4-phenylpiperazine is its unique chemical structure, which makes it an attractive target for drug discovery and development. This compound has also been shown to have a favorable safety profile in animal studies. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(3-chlorobenzyl)-4-phenylpiperazine. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.

Synthesis Methods

The synthesis of 1-(3-chlorobenzyl)-4-phenylpiperazine involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods of synthesizing this compound is through the reaction of 1-(3-chlorobenzyl)piperazine with phenyl magnesium bromide in the presence of a catalyst. This reaction results in the formation of this compound as a white solid. Other methods of synthesizing this compound have also been reported in the literature, including the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura reactions.

Scientific Research Applications

1-(3-chlorobenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been reported to possess a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. This compound has also been shown to have potential applications in the treatment of substance abuse disorders, such as cocaine addiction.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMFRTHCCFSRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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